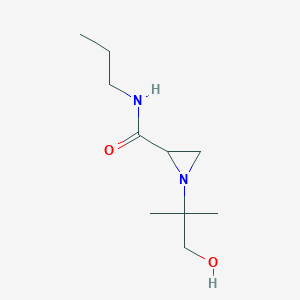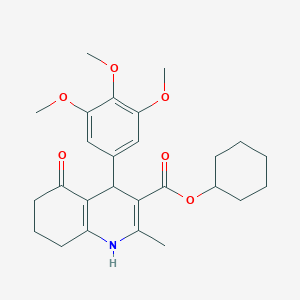![molecular formula C25H18ClFN2O5 B5176584 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE](/img/structure/B5176584.png)
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzodioxole moiety, a chlorinated benzamide group, and a fluorophenyl-substituted pyrrolidine ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a palladium-catalyzed C-N cross-coupling reaction involving 5-bromo-benzo[d][1,3]dioxole and an appropriate amine.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be constructed via a series of reactions, including the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate.
Coupling of Intermediates: The final step involves the coupling of the benzodioxole and pyrrolidine intermediates using a palladium-catalyzed amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amide or thioether derivatives.
Aplicaciones Científicas De Investigación
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: It is used in studies exploring the mechanisms of cell cycle regulation and apoptosis, particularly in cancer cell lines.
Industrial Applications: It may be used as a precursor for the synthesis of other biologically active compounds or as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets, leading to the modulation of key signaling pathways. The compound has been shown to:
Inhibit Tubulin Polymerization: By binding to tubulin, it disrupts microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells.
Induce Apoptosis: The compound activates apoptotic pathways, resulting in programmed cell death.
Modulate Enzyme Activity: It can inhibit the activity of enzymes involved in cell proliferation and survival, such as kinases and proteases.
Comparación Con Compuestos Similares
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]BENZAMIDE can be compared with other similar compounds, such as:
Amuvatinib Derivatives: These compounds share structural similarities and exhibit anticancer activity by targeting mitochondrial function under glucose starvation conditions.
Benzodioxole Derivatives: Compounds with benzodioxole moieties are known for their diverse biological activities, including COX inhibition and cytotoxicity.
Indole-Based Anticancer Agents: Indole derivatives that target tubulin polymerization and induce apoptosis in cancer cells.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its potent biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN2O5/c26-17-4-2-16(3-5-17)24(31)28(13-15-1-10-21-22(11-15)34-14-33-21)20-12-23(30)29(25(20)32)19-8-6-18(27)7-9-19/h1-11,20H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTCYEJNSFMAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(CC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,2-dichloro-4-[(2,5-dimethoxyphenyl)sulfonyl]benzene](/img/structure/B5176509.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine](/img/structure/B5176516.png)
![1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)-2-propanol hydrochloride](/img/structure/B5176529.png)
![6-{[4-(tert-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176533.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)

![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5176551.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea](/img/structure/B5176563.png)
![3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B5176573.png)

![(4E)-1-(4-NITROPHENYL)-3-PHENYL-4-[({2-[4-(2-PHENYLACETYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5176580.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5176582.png)

